molecular formula C27H24N2O4 B2833951 2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 897624-61-2

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2833951
CAS RN: 897624-61-2
M. Wt: 440.499
InChI Key: XEYPJIACTYPOTC-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide, also known as BEAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEAQ is a member of the quinoline family, which is a class of compounds that exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In

Scientific Research Applications

Synthesis and Characterization

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is involved in complex chemical syntheses and characterization studies. For instance, similar compounds have been synthesized through one-step reactions involving ring closure, and their structures characterized using techniques like HRMS, NMR, and X-ray diffraction. These studies reveal the intricate molecular interactions and the effects of substituents on the compounds' stability and molecular planarity (Lu & He, 2012).

Antimicrobial and Antitumor Activities

Compounds with structural similarities have been investigated for their potential antimicrobial and antitumor activities. Some derivatives have shown promising results as antimicrobial agents against various bacterial and fungal strains. Moreover, novel series of quinazolinones, which share a core structure with the compound of interest, have been evaluated for their antitumor activity, revealing significant broad-spectrum antitumor potential with certain derivatives nearly outperforming established treatments like 5-FU (Desai, Shihora, & Moradia, 2007; Al-Suwaidan et al., 2016).

Structural Studies

The structural aspects of similar compounds have been thoroughly studied, revealing how different substituents and molecular interactions influence the compounds' properties. For example, studies on amide-containing isoquinoline derivatives have provided insights into the formation of salts and inclusion compounds, elucidating their structural stability and fluorescence properties (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Activities

Research into similar compounds has also explored their pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. These studies have led to the synthesis and characterization of novel derivatives, some of which have shown significant activity in preclinical models, highlighting their potential therapeutic applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

properties

IUPAC Name

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-18-13-14-23-20(15-18)27(32)21(26(31)19-9-5-4-6-10-19)16-29(23)17-25(30)28-22-11-7-8-12-24(22)33-2/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYPJIACTYPOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

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